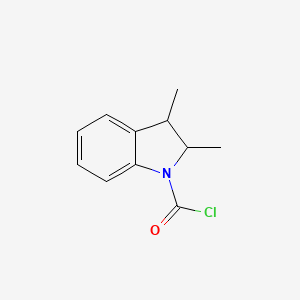

2,3-Dimethylindoline-1-carbonyl chloride

Description

Properties

CAS No. |

126535-39-5 |

|---|---|

Molecular Formula |

C11H12ClNO |

Molecular Weight |

209.673 |

IUPAC Name |

2,3-dimethyl-2,3-dihydroindole-1-carbonyl chloride |

InChI |

InChI=1S/C11H12ClNO/c1-7-8(2)13(11(12)14)10-6-4-3-5-9(7)10/h3-8H,1-2H3 |

InChI Key |

XFLIUTFOXIBMKC-UHFFFAOYSA-N |

SMILES |

CC1C(N(C2=CC=CC=C12)C(=O)Cl)C |

Synonyms |

1H-Indole-1-carbonyl chloride, 2,3-dihydro-2,3-dimethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Spectral Comparisons

However, insights can be drawn from analogous indole and imidazolium derivatives:

Key Observations :

- Reactivity : Unlike 1-ethyl-3-methylimidazolium chloride (an ionic liquid with a chloride counterion ), this compound contains a covalent acyl chloride group, making it more reactive toward nucleophiles like amines or alcohols.

- Spectral Data : The indole-fused heterocycle in shows distinct 13C-NMR signals for aromatic carbons (109–129 ppm) and a C-NH2 group (144.88 ppm) . By contrast, the acyl chloride in this compound would likely exhibit a carbonyl carbon signal near 170–180 ppm, absent in the referenced data.

Preparation Methods

Cyclization of N-Butenylaniline with Polyphosphoric Acid

The preparation of 2,3-dimethylindole serves as a critical precursor to 2,3-dimethylindoline. A widely reported method involves heating N-butenylaniline with polyphosphoric acid (PPA) at reflux temperatures (100–250°C) under atmospheric pressure. This reaction proceeds via intramolecular cyclization, yielding 2,3-dimethylindole in high purity. Key advantages include:

-

Solvent-free conditions : The reaction requires no inert solvents, as PPA acts as both catalyst and medium.

-

Broad stoichiometric tolerance : Ratios of N-butenylaniline to PPA ranging from 15:1 to 1:2 remain effective, though a 2:1 ratio optimizes yield.

-

Short reaction time : Completion occurs within 2–8 hours at reflux.

This method is favored industrially due to its simplicity and cost-effectiveness.

Fischer Indolization of Phenylhydrazine and 2-Butanone

An alternative route employs Fischer indolization , where phenylhydrazine reacts with 2-butanone in ethanol under acidic conditions. Boron trifluoride etherate (BF₃·OEt₂) catalyzes the cyclization of the intermediate phenylhydrazone, yielding 2,3-dimethylindole in 92% efficiency. Key parameters include:

-

Reflux duration : 3 hours for hydrazone formation, followed by 2 hours for cyclization.

-

Workup : Precipitation in ice-water and recrystallization from hexane yield pure product.

This method avoids corrosive reagents like PPA, making it safer for laboratory-scale synthesis.

Hydrogenation of 2,3-Dimethylindole to 2,3-Dimethylindoline

Catalytic Hydrogenation

2,3-dimethylindoline is synthesized via catalytic hydrogenation of the corresponding indole. Using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–100 psi, the aromatic indole ring undergoes saturation to form indoline. Experimental conditions include:

-

Temperature : 80–100°C to ensure complete reduction.

-

Solvent : Methanol or ethanol, which stabilize intermediates and prevent over-reduction.

This step is critical for introducing the saturated indoline backbone required for subsequent functionalization.

Carboxylation at Position 1 of 2,3-Dimethylindoline

Directed Ortho-Metalation (DoM) Strategy

Introducing a carboxylic acid group at position 1 of 2,3-dimethylindoline remains challenging due to the steric hindrance from adjacent methyl groups. A directed ortho-metalation approach using lithium diisopropylamide (LDA) and carbon dioxide (CO₂) has been proposed:

-

Deprotonation : LDA abstracts a proton from the indoline nitrogen, generating a lithiated species.

-

CO₂ Quenching : Reaction with CO₂ forms the lithium carboxylate, which is acidified to yield 2,3-dimethylindoline-1-carboxylic acid .

Transition Metal-Catalyzed Carbonylation

An alternative method employs palladium-catalyzed carbonylation . Using carbon monoxide (CO) under high pressure (10–50 atm) and a palladium catalyst (e.g., Pd(OAc)₂), the indoline undergoes carboxylation at position 1. This method is less explored but offers potential for scalability.

Conversion to 2,3-Dimethylindoline-1-carbonyl Chloride

Thionyl Chloride (SOCl₂) Method

The final step involves treating 2,3-dimethylindoline-1-carboxylic acid with thionyl chloride under anhydrous conditions:

-

Reaction conditions : Reflux in dry dichloromethane (DCM) or toluene for 4–6 hours.

-

Workup : Excess SOCl₂ is removed via distillation, leaving the acyl chloride as a viscous liquid or crystalline solid.

Key advantages include high yield (>85%) and minimal byproducts.

Oxalyl Chloride ((COCl)₂) Method

For acid-sensitive substrates, oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is preferred:

-

Temperature : 0–25°C to control exothermicity.

-

Solvent : Tetrahydrofuran (THF) or DCM.

This method generates fewer acidic byproducts, enhancing product stability.

Optimization and Challenges

Reaction Conditions

Challenges

-

Steric hindrance : Methyl groups at positions 2 and 3 complicate carboxylation at position 1.

-

Moisture sensitivity : Acyl chloride formation requires strict anhydrous conditions to prevent hydrolysis.

Industrial-Scale Considerations

Large-scale production favors continuous flow reactors for hydrogenation and chlorination steps, ensuring consistent product quality and safety. Automated systems minimize human exposure to hazardous reagents like SOCl₂.

Q & A

Q. What are the standard synthetic routes for preparing 2,3-dimethylindoline-1-carbonyl chloride, and how can purity be ensured?

The synthesis typically involves chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions in anhydrous solvents like dichloromethane or toluene. Key steps include:

- Reagent selection : SOCl₂ is preferred for its efficiency in generating acyl chlorides, but oxalyl chloride may reduce side reactions in sensitive substrates .

- Purification : Post-reaction, excess reagents are removed via rotary evaporation, followed by recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, gradient elution) .

- Purity validation : Confirm via ¹H/¹³C NMR (absence of residual solvent or starting material) and HPLC (>98% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR confirms the methyl groups (δ ~1.2–1.5 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~165–175 ppm) .

- IR spectroscopy : A strong C=O stretch at ~1750–1800 cm⁻¹ and C-Cl stretches at ~550–750 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₀ClNO) .

Q. How should this compound be stored to maintain stability?

- Store under anhydrous conditions (argon/nitrogen atmosphere) at –20°C to prevent hydrolysis.

- Use amber glass vials to avoid photodegradation.

- Avoid prolonged exposure to moisture; periodic purity checks via TLC or NMR are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing indoline ring and carbonyl group activate the acyl chloride for nucleophilic attack. Key factors:

- Electrophilicity : The carbonyl carbon becomes highly electrophilic due to resonance stabilization from the chloride leaving group.

- Steric effects : The 2,3-dimethyl groups may hinder bulky nucleophiles (e.g., tert-butanol), necessitating optimized reaction temperatures (e.g., 0°C to room temperature) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions with amines to form amides .

Q. How can contradictory data on reaction yields with different nucleophiles be resolved?

Discrepancies may arise from:

- Nucleophile steric bulk : Lower yields with hindered amines (e.g., secondary vs. primary).

- Competing side reactions : Hydrolysis in non-anhydrous conditions.

Resolution strategies : - Monitor reactions in real-time via in situ IR or LC-MS to detect intermediates.

- Use Dean-Stark traps for water-sensitive reactions .

- Replicate literature protocols with controlled humidity (<10% RH) .

Q. What computational methods are suitable for predicting reaction pathways or stability?

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic substitution (e.g., using Gaussian or ORCA).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates.

- Crystallography : Compare predicted (DFT-optimized) and experimental structures (e.g., X-ray data from related indoline derivatives) .

Q. How can this compound be applied in drug discovery pipelines?

- Pharmacophore development : Serve as a scaffold for protease inhibitors (e.g., targeting thrombin or HIV-1 protease) by functionalizing the acyl chloride with bioactive amines.

- SAR studies : Modify substituents on the indoline ring to optimize binding affinity and metabolic stability.

- In vitro assays : Test derivatives for cytotoxicity (MTT assay) and target engagement (SPR or fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.